molecular formula C22H26N2O6 B4953082 Diethyl 2-acetamido-2-[[4-(4-aminophenoxy)phenyl]methyl]propanedioate

Diethyl 2-acetamido-2-[[4-(4-aminophenoxy)phenyl]methyl]propanedioate

Cat. No.: B4953082
M. Wt: 414.5 g/mol
InChI Key: IJVFXSWZIGFGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-acetamido-2-[[4-(4-aminophenoxy)phenyl]methyl]propanedioate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an acetamido group, an aminophenoxy group, and a propanedioate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-[[4-(4-aminophenoxy)phenyl]methyl]propanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with an appropriate acetamido compound under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the temperature is maintained at around 60-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-[[4-(4-aminophenoxy)phenyl]methyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-acetamido-2-[[4-(4-aminophenoxy)phenyl

Properties

IUPAC Name

diethyl 2-acetamido-2-[[4-(4-aminophenoxy)phenyl]methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-4-28-20(26)22(24-15(3)25,21(27)29-5-2)14-16-6-10-18(11-7-16)30-19-12-8-17(23)9-13-19/h6-13H,4-5,14,23H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVFXSWZIGFGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)N)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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